molecular formula C7H9ClN2OS B3370382 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide CAS No. 37060-75-6

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide

Cat. No.: B3370382
CAS No.: 37060-75-6
M. Wt: 204.68 g/mol
InChI Key: FEYMIIHIBDJLDX-UHFFFAOYSA-N
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Description

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide is a thiazole-based acetamide derivative characterized by a chloromethyl group at the 4-position of the thiazole ring and an N-methyl substituent on the acetamide moiety. Its molecular formula is C₇H₉ClN₂OS, with a molecular weight of 204.68 g/mol. The compound is synthesized via condensation and cyclization reactions, as evidenced by protocols for analogous thiazole derivatives . The chloromethyl group enhances reactivity, making it a versatile intermediate for further functionalization in medicinal chemistry and materials science. Its hydrochloride salt (CAS: 1354951-61-3) is commercially available for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-5(11)10(2)7-9-6(3-8)4-12-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYMIIHIBDJLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC(=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226324
Record name N-[4-(Chloromethyl)-2-thiazolyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37060-75-6
Record name N-[4-(Chloromethyl)-2-thiazolyl]-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37060-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Chloromethyl)-2-thiazolyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride could be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidized forms of the thiazole ring or the acetamide group.

    Reduction Products: Reduced forms of the thiazole ring or the acetamide group.

Scientific Research Applications

Medicinal Chemistry

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these derivatives have been reported in the range of 15.6–250 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Thiazole Derivative 1E. coli15.6
Thiazole Derivative 2Staphylococcus aureus125
  • Antitumor Activity : Compounds with a thiazole moiety have demonstrated promising antitumor effects. Studies show that derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. For example, one derivative exhibited an IC50 value of approximately 10 µM against A549 lung cancer cells .
CompoundCancer Cell LineIC50 Value (µM)
This compoundA549TBD
Thiazole Derivative 1HepG210.56 ± 1.14

Bioconjugation

The compound is also explored for its role in bioconjugation processes, which involve linking biomolecules to other molecules or materials. This application is crucial for developing targeted drug delivery systems and enhancing the biological activity of therapeutic agents. The chloromethyl group allows for nucleophilic substitution reactions with biomolecules such as proteins and nucleic acids, facilitating the synthesis of novel bioconjugates.

Materials Science

In materials science, this compound can serve as an intermediate in the synthesis of polymers and specialty chemicals. Its unique reactivity allows it to be used as a building block for creating advanced materials with tailored properties for specific applications.

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of several thiazole derivatives, including this compound against common pathogens. The results highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Synthesis of Bioconjugates

In another investigation, researchers synthesized bioconjugates using this compound as a linker molecule. The resulting conjugates exhibited enhanced stability and bioactivity compared to their unconjugated counterparts.

Mechanism of Action

The exact mechanism of action for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide is not fully understood. it is believed to interact with cellular components, potentially disrupting DNA synthesis or protein function. The chloromethyl group may facilitate binding to biological targets, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide and Analogues

Compound Name Thiazole Substituent Acetamide Substituent Key Features Reference
This compound 4-(Chloromethyl) N-Methyl High reactivity due to chloromethyl
N-[4-(3-Chloro-4-fluorophenyl)thiazol-2-yl]acetamide (14) 4-(3-Chloro-4-fluorophenyl) N-H Aromatic substituent; COX inhibition
N-[4-(4-Chloro-3-methylphenyl)thiazol-2-yl]acetamide (15) 4-(4-Chloro-3-methylphenyl) N-H Enhanced lipophilicity
N-[4-(4-Hydroxy-3-methoxyphenyl)thiazol-2-yl]acetamide (6a) 4-(4-Hydroxy-3-methoxyphenyl) N-H Non-selective COX-1/COX-2 inhibitor
2-Chloro-N-[4-(4-methoxyphenyl)thiazol-2-yl]acetamide 4-(4-Methoxyphenyl) 2-Chloro Electrophilic chloroacetamide group
N-[4-(Chloromethyl)thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide 4-(Chloromethyl) N-(3,4-Dimethylphenyl) Bulky aryl group; potential CNS activity

Enzyme Inhibition

  • COX/LOX Inhibition: Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)thiazol-2-yl]acetamide) demonstrates non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), while its analogue 6b shows COX-2 selectivity .
  • Antioxidant Activity : Thiazoles with hydroxyl or methoxy groups (e.g., 6a) exhibit anti-inflammatory effects via radical scavenging, whereas chloromethyl derivatives are more likely to act as alkylating agents .

Receptor Binding

  • The chloromethyl group in the target compound could enhance penetration through bacterial cell walls.

Physicochemical Properties

  • Lipophilicity : Chloromethyl-substituted compounds (e.g., target molecule) exhibit lower logP values compared to aryl-substituted analogues (e.g., compound 15), impacting membrane permeability .
  • Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, enabling conjugation with biomolecules—a unique advantage over inert aryl groups .

Biological Activity

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide, a heterocyclic organic compound, has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Characteristics

  • CAS Number : 82586-71-8
  • Molecular Weight : 227.16 g/mol
  • Structural Formula : The compound features a thiazole ring with a chloromethyl group, which is crucial for its reactivity.

Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with N-methylacetamide. The reaction is often conducted in the presence of a base such as sodium hydroxide to facilitate nucleophilic substitution. This method ensures high yields and purity suitable for further biological testing .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties :
    • Research indicates that this compound has potential antimicrobial effects against various bacteria and fungi. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 15.6 to 125 µg/mL .
  • Anticancer Activity :
    • The compound has been explored for its anticancer properties due to its ability to interfere with cellular processes. In vitro studies suggest that it may disrupt DNA synthesis or protein function, potentially leading to apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the chloromethyl group enhances its ability to bind to biological targets, which may lead to disruptions in critical cellular functions such as:

  • DNA Replication : Inhibition of DNA synthesis could be a pathway through which this compound exerts its anticancer effects.
  • Protein Interactions : The compound may interfere with protein functions essential for cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamideThiazole ring with phenyl substitutionPotentially enhanced lipophilicity
N-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamideBromine substitution instead of chlorineDifferent reactivity profiles due to halogen variation

This table highlights how structural variations can influence the biological activity and pharmacological properties of thiazole derivatives.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • In a recent study by Haroun et al., various thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to this compound displayed significant antibacterial activity compared to standard antibiotics like ampicillin .
  • Cancer Cell Proliferation Inhibition :
    • Nishad et al. evaluated substituted thiazole derivatives for their ability to inhibit cancer cell proliferation. Their findings suggested that certain derivatives exhibited lower IC50 values than traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling chloromethyl-thiazole intermediates with N-methylacetamide derivatives. For example, acylation reactions using carbodiimides (e.g., EDC·HCl) in dichloromethane at 0–25°C yield the target compound. Solvent choice (e.g., DMF vs. dichloromethane) and stoichiometric ratios of triethylamine (as a base) significantly affect yields . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and acetamide methyl groups (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 231.04). X-ray crystallography provides definitive proof of stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous thiazole-acetamides .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to the chloromethyl group’s reactivity, use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Quench residual reagents with aqueous NaHCO₃, and dispose of waste via certified hazardous waste services. Stability tests (TGA/DSC) indicate decomposition above 150°C, requiring storage at 2–8°C under inert gas .

Advanced Research Questions

Q. How can conflicting bioactivity data for thiazole-acetamide derivatives be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability, incubation time). Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial tests). Structure-activity relationship (SAR) studies comparing substituents (e.g., Cl vs. Br at the thiazole 4-position) can clarify mechanisms .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer : Solubility challenges due to the hydrophobic thiazole ring can be mitigated via co-solvents (e.g., 10% DMSO in saline) or formulation as nanoparticles (e.g., PLGA encapsulation). LogP calculations (predicted ~2.5) guide solvent selection. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .

Q. How do reaction intermediates influence byproduct formation during synthesis?

  • Methodological Answer : Byproducts like dimerized thiazoles or hydrolyzed acetamides form if intermediates (e.g., 4-chloromethylthiazole) are unstable. Monitor reactions with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and quench promptly. LC-MS identifies impurities, while DFT calculations predict reactive sites for optimization .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the thiazole ring?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) distinguishes tautomers by observing proton shifts at 25–60°C. IR spectroscopy (C=N stretching at 1640 cm⁻¹) and XPS (N 1s binding energy at 399.5 eV) provide complementary evidence. For crystallized samples, Hirshfeld surface analysis quantifies intermolecular interactions .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies (e.g., 70% vs. 90%) often stem from trace moisture (hydrolyzing chloromethyl groups) or catalyst purity. Replicate reactions under strictly anhydrous conditions (molecular sieves, argon atmosphere) and characterize starting materials via Karl Fischer titration. Statistical DOE (Design of Experiments) identifies critical factors .

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

  • Methodological Answer : Cell line-specific differences (e.g., P-glycoprotein expression) require validation using isogenic pairs (e.g., sensitive vs. multidrug-resistant lines). Combine cytotoxicity assays (MTT, resazurin) with proteomics (e.g., Western blot for apoptosis markers) to confirm mechanisms. Cross-reference with PubChem BioAssay data for analogous compounds .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptorMethod/Reference
Molecular Weight231.68 g/molHRMS
LogP (Predicted)2.3ChemAxon
Melting Point148–150°CDSC
Solubility (Water)0.12 mg/mLShake-flask

Table 2 : Common Synthetic Byproducts and Mitigation

ByproductFormation CauseMitigation Strategy
Dimerized thiazoleExcess chloromethyl intermediateLower reaction temperature
Hydrolyzed acetamideMoisture in solventAnhydrous conditions

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide

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